Pomalidomide-PEG4-COOH is a compound that combines the therapeutic properties of pomalidomide with a polyethylene glycol (PEG) linker, culminating in a carboxylic acid functional group. This compound is primarily utilized in the development of targeted protein degradation technologies, particularly within the framework of Proteolysis-Targeting Chimeras (PROTACs). Pomalidomide itself is known for its immunomodulatory effects and has been primarily used in the treatment of multiple myeloma and other hematological malignancies.
Pomalidomide-PEG4-COOH is classified as an E3 ligase ligand-linker conjugate. Its synthesis involves the conjugation of pomalidomide with a four-unit PEG linker that terminates in a carboxylic acid group. This structural configuration enhances its solubility and bioavailability, making it suitable for various biochemical applications, especially in drug development and cancer therapy.
The synthesis of Pomalidomide-PEG4-COOH typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are scaled for higher efficiency and yield, often employing automated synthesis platforms .
The molecular structure of Pomalidomide-PEG4-COOH features:
The molecular formula for Pomalidomide-PEG4-COOH is with a molecular weight of approximately 540.6 Da .
Pomalidomide-PEG4-COOH can undergo various chemical reactions:
Pomalidomide-PEG4-COOH operates primarily through its interaction with cereblon, an E3 ubiquitin ligase. Upon binding, it facilitates the ubiquitination of target proteins, leading to their degradation via the ubiquitin-proteasome pathway. This mechanism is crucial for the selective degradation of disease-causing proteins, particularly in cancer therapy.
The pharmacokinetics indicate that over 70% of pomalidomide is absorbed following oral administration, highlighting its efficacy in systemic applications .
Pomalidomide-PEG4-COOH is characterized by:
The compound exhibits reactivity typical of both amides (due to the linkage) and carboxylic acids (due to the terminal group), allowing for further functionalization.
Pomalidomide-PEG4-COOH has significant applications in scientific research:
Pomalidomide-PEG4-COOH (CAS 2138440-81-8) is a bifunctional chemical tool critical for designing Proteolysis-Targeting Chimeras (PROTACs). It consists of two key elements:
Upon forming a ternary complex (target protein-PROTAC-CRBN), the target protein is polyubiquitinated and degraded by the 26S proteasome. Pomalidomide-PEG4-COOH is prioritized in PROTAC synthesis due to:
Table 1: Molecular Characteristics of Pomalidomide-PEG4-COOH
Property | Specification |
---|---|
CAS Number | 2138440-81-8 |
Molecular Formula | C₂₄H₃₁N₃O₁₀ |
Molecular Weight | 521.52 g/mol |
Purity | ≥95% (HPLC) |
Solubility (DMSO) | 100 mg/mL (191.75 mM) |
Terminal Functionalization | Carboxylic acid (–COOH) |
Key Application | Building block for PROTAC synthesis |
The PEG4 linker (15 atoms, ~17.5 Å length) is pivotal for PROTAC functionality:
Studies show PEG4 linkers in pomalidomide conjugates enhance ubiquitination kinetics by 40–60% compared to alkyl chains due to reduced steric clashes [8]. Terminal –COOH allows coupling via amide bonds to amine-bearing target ligands, critical for modular PROTAC assembly [1] [6].
Table 2: Impact of PEG4 Linker on Physicochemical Properties
Parameter | With PEG4 Linker | Without PEG4 Linker |
---|---|---|
Solubility in PBS | >2.5 mg/mL | <0.1 mg/mL |
Proteasomal Degradation | 70–90% target depletion | 20–40% target depletion |
Ternary Complex Stability | High (Kd < 100 nM) | Low (Kd > 500 nM) |
Synthetic Versatility | Compatible with diverse warheads | Limited flexibility |
Pomalidomide and lenalidomide derivatives dominate CRBN-based PROTACs, but exhibit key differences:
Binding Affinity & Degradation Efficiency
Linker Integration
Neosubstrate Selectivity
Table 3: Comparison of Ligand-Linker Conjugates for PROTAC Design
Feature | Pomalidomide-PEG4-COOH | Lenalidomide-PEG4-COOH |
---|---|---|
CRBN Binding Affinity | High (Kd: 50–100 nM) | Moderate (Kd: 200–300 nM) |
Optimal Linker Length | PEG2–PEG6 | PEG2–PEG4 |
Degradation Efficiency* | 85–95% | 60–80% |
Target Selectivity | High (IKZF1/3, CK1α) | Moderate (requires optimization) |
Key Patent | WO2017184995A1 | WO2017184995A1 |
Degradation of BRD4 at 100 nM in 24h |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1